molecular formula C11H14BrNO5S2 B7468529 5-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzenesulfonamide

5-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzenesulfonamide

Cat. No.: B7468529
M. Wt: 384.3 g/mol
InChI Key: VVDUSSWCDNQBJM-UHFFFAOYSA-N
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Description

5-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzenesulfonamide is a complex organic compound that features a bromine atom, a dioxidotetrahydrothiophenyl group, and a methoxybenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the bromination of a suitable precursor, followed by the introduction of the dioxidotetrahydrothiophenyl group and the methoxybenzenesulfonamide moiety. The reaction conditions often involve the use of solvents like dichloromethane or dimethylformamide, and catalysts such as palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent addition, ensures high yield and purity of the final product. Purification techniques like recrystallization, chromatography, and distillation are commonly employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert the compound into a more reduced state.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Reagents like sodium iodide in acetone (Finkelstein reaction) or Grignard reagents in ether.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers. Substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or acyl groups.

Scientific Research Applications

5-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers or nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of 5-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylfuran-2-carboxamide
  • 5-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylfuran-2-carboxamide
  • 5-bromo-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)thiophene-2-carboxamide

Uniqueness

Compared to similar compounds, 5-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzenesulfonamide is unique due to the presence of the methoxybenzenesulfonamide moiety, which imparts distinct chemical and biological properties. This structural feature may enhance its reactivity, selectivity, and potential therapeutic applications.

Properties

IUPAC Name

5-bromo-N-(1,1-dioxothiolan-3-yl)-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO5S2/c1-18-10-3-2-8(12)6-11(10)20(16,17)13-9-4-5-19(14,15)7-9/h2-3,6,9,13H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVDUSSWCDNQBJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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